1,2-Diethoxy-4,5-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

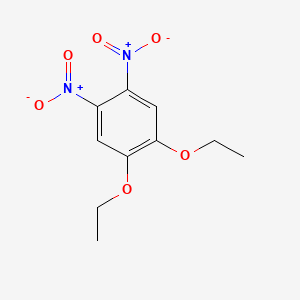

1,2-Diethoxy-4,5-dinitrobenzene is an organic compound with the chemical formula C10H12N2O6. It is a derivative of benzene, where two ethoxy groups are attached to the first and second carbon atoms, and two nitro groups are attached to the fourth and fifth carbon atoms. This compound is known for its yellow crystalline appearance and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-4,5-dinitrobenzene can be synthesized through the nitration of 1,2-diethoxybenzene. The process involves dissolving 1,2-diethoxybenzene in concentrated nitric acid and then slowly adding a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diethoxy-4,5-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can lead to the formation of amines.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride can be used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of 1,2-diquinone-4,5-dinitrobenzene.

Reduction: Formation of 1,2-diethoxy-4,5-diaminobenzene.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,2-Diethoxy-4,5-dinitrobenzene serves as a precursor in the synthesis of various organic compounds. Its unique structure allows for multiple chemical reactions, including:

- Nucleophilic Aromatic Substitution : This reaction involves the substitution of hydrogen atoms on the benzene ring with nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions where electrophiles react with the benzene ring.

These reactions are critical in developing new materials and pharmaceuticals.

Biological Studies

The compound has been investigated for its interactions with biological molecules, particularly DNA. Research indicates that this compound can bind to guanine residues in DNA, altering fluorescence properties based on the local environment around the guanine base. This property is utilized as a probe to study DNA response elements and gene expression regulation.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on DNA Interactions : In one study, researchers utilized this compound to investigate its binding affinity to DNA. The findings revealed that the compound could effectively alter gene expression by interacting with specific DNA sequences.

- Antioxidant Response Activation : Another significant application is its role in activating the antioxidant response element (ARE). Studies demonstrated that derivatives of this compound could upregulate detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), suggesting its potential as a chemopreventive agent against oxidative stress.

Wirkmechanismus

The mechanism of action of 1,2-diethoxy-4,5-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the formation of reactive oxygen species and other reactive intermediates, which can affect cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dimethoxy-4,5-dinitrobenzene: Similar structure but with methoxy groups instead of ethoxy groups.

1,2-Diethoxy-3,4-dinitrobenzene: Similar structure but with nitro groups on the third and fourth carbon atoms.

1,2-Diethoxy-4,5-diaminobenzene: Similar structure but with amino groups instead of nitro groups.

Uniqueness

1,2-Diethoxy-4,5-dinitrobenzene is unique due to its specific arrangement of ethoxy and nitro groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various applications, particularly in the synthesis of other complex organic compounds.

Biologische Aktivität

1,2-Diethoxy-4,5-dinitrobenzene is a synthetic organic compound that belongs to the class of dinitrobenzenes. Its structure includes two ethoxy groups and two nitro groups, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Weight | 244.21 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of nitro groups. These intermediates can interact with cellular macromolecules such as DNA and proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes critical for cellular functions.

- Oxidative Stress : It has been shown to induce oxidative stress by activating the antioxidant response element (ARE) pathway, leading to the upregulation of detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1) .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in various cell lines. A study demonstrated that exposure to the compound resulted in significant cell death in human liver carcinoma cells (HepG2), attributed to oxidative damage and apoptosis .

Genotoxicity

The compound has also been evaluated for its genotoxic potential. In vitro assays revealed that it can cause DNA strand breaks in cultured mammalian cells. This genotoxicity is likely linked to the formation of reactive oxygen species (ROS) upon metabolism .

Immunological Effects

Exposure to this compound has been associated with immunomodulatory effects. Animal studies suggest alterations in immune responses, including changes in cytokine production and immune cell proliferation .

Case Studies

Case Study 1: Hepatotoxicity in Rats

A study investigated the hepatotoxic effects of this compound administered at varying doses (10 mg/kg and 50 mg/kg) over a period of 14 days. Results indicated dose-dependent liver damage characterized by elevated serum liver enzymes (SGOT and SGPT), histopathological changes in liver tissue, and increased oxidative stress markers .

Case Study 2: Skin Sensitization

In a clinical setting, a case report documented skin sensitization reactions in individuals exposed to products containing dinitro compounds similar to this compound. Patch testing revealed positive reactions indicating potential allergenic properties .

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2-Dimethoxy-4,5-dinitrobenzene | Methoxy groups instead of ethoxy | Similar cytotoxicity profile |

| 1,3-Dinitrobenzene | Different nitro group position | Higher genotoxicity potential |

| 4-Nitrophenol | Single nitro group | Known for neurotoxic effects |

Eigenschaften

IUPAC Name |

1,2-diethoxy-4,5-dinitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQXWYRDKWMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.